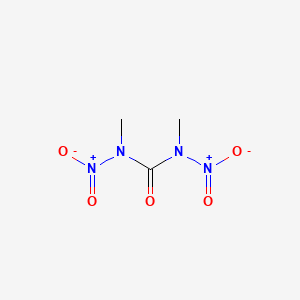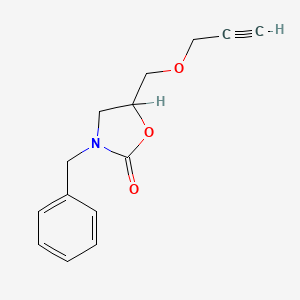
Pyridinium, 1-hexadecyl-, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-hexadecyl-, nitrate: is a quaternary ammonium compound, specifically a pyridinium salt, where the pyridinium ion is substituted with a hexadecyl (C16) chain and paired with a nitrate anion. This compound is known for its surfactant properties and is used in various applications, including disinfection and as a phase transfer catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The primary method for synthesizing pyridinium salts involves the quaternization of pyridine. For Pyridinium, 1-hexadecyl-, nitrate, pyridine is reacted with 1-bromohexadecane in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete quaternization, resulting in the formation of 1-hexadecylpyridinium bromide.
Ion Exchange: The bromide ion in 1-hexadecylpyridinium bromide is then exchanged with a nitrate ion using a nitrate salt, such as silver nitrate, in an aqueous medium. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. the hexadecyl chain provides some steric hindrance, making oxidation less favorable.
Reduction: Reduction of pyridinium salts is less common but can occur under specific conditions, such as using strong reducing agents like lithium aluminum hydride.
Substitution: The most common reactions involve nucleophilic substitution at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: N-substituted pyridinium salts.
Applications De Recherche Scientifique
Chemistry:
Surfactant: Its surfactant properties make it useful in micellar catalysis and as an emulsifying agent.
Biology and Medicine:
Antimicrobial Agent: It has been studied for its antimicrobial properties, particularly against bacteria and viruses. .
Drug Delivery: Its ability to form micelles can be exploited for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Disinfectants: Used in formulations for disinfectants and sanitizers due to its antimicrobial properties.
Cosmetics: Incorporated into cosmetic products for its surfactant and emulsifying properties.
Mécanisme D'action
Antimicrobial Action: The antimicrobial activity of Pyridinium, 1-hexadecyl-, nitrate is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic hexadecyl chain interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane, where the compound integrates and disrupts the lipid bilayer.
Enzymatic Inhibition: It may also inhibit certain enzymes by interacting with their active sites, although this is less well-documented.
Comparaison Avec Des Composés Similaires
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but paired with a chloride ion.
Benzalkonium Chloride: A widely used disinfectant and antiseptic with a similar mechanism of action but different alkyl chain lengths.
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a similar hexadecyl chain but different head group structure.
Uniqueness: Pyridinium, 1-hexadecyl-, nitrate is unique due to its specific combination of a pyridinium head group and a nitrate counterion, which may confer distinct solubility and reactivity properties compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
24152-81-6 |
|---|---|
Formule moléculaire |
C21H38N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1(3)4/h15,17-18,20-21H,2-14,16,19H2,1H3;/q+1;-1 |
Clé InChI |
YEWPDIZLCJOWNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


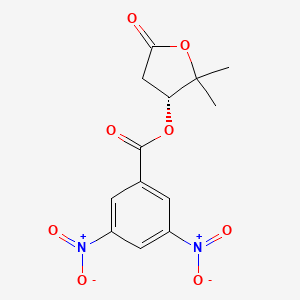


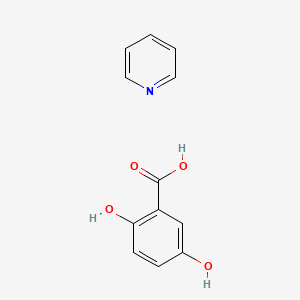
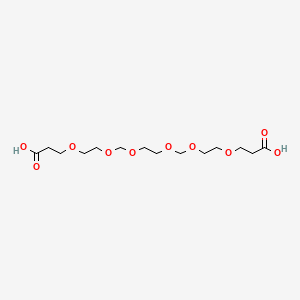

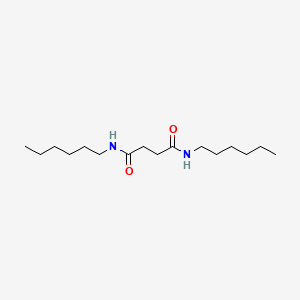
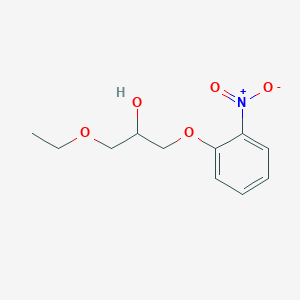
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)


